![molecular formula C17H15NOS B13365789 3-dibenzo[b,e]thiepin-11(6H)-ylidenepropanamide](/img/structure/B13365789.png)
3-dibenzo[b,e]thiepin-11(6H)-ylidenepropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dibenzo[b,e]thiepin-11(6H)-ylidenepropanamide is a chemical compound known for its unique structure and properties It belongs to the class of dibenzo[b,e]thiepin derivatives, which are characterized by a tricyclic structure containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-dibenzo[b,e]thiepin-11(6H)-ylidenepropanamide typically involves the reaction of dibenzo[b,e]thiepin-11(6H)-one with appropriate amines under specific conditions. One common method involves the use of polyphosphoric acid as a catalyst at elevated temperatures to facilitate the reaction . The reaction conditions may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Dibenzo[b,e]thiepin-11(6H)-ylidenepropanamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-dibenzo[b,e]thiepin-11(6H)-ylidenepropanamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain viral enzymes, thereby preventing viral replication . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
3-Dibenzo[b,e]thiepin-11(6H)-ylidenepropanamide can be compared with other similar compounds, such as:
Dothiepin: A tricyclic antidepressant with a similar dibenzo[b,e]thiepin structure but different functional groups.
Dibenzo[b,e]oxepin derivatives: Compounds with an oxygen atom in place of sulfur, exhibiting different chemical and biological properties.
The uniqueness of this compound lies in its specific structure and the presence of the propanamide group, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C17H15NOS |
|---|---|
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propanamide |
InChI |
InChI=1S/C17H15NOS/c18-17(19)10-9-14-13-6-2-1-5-12(13)11-20-16-8-4-3-7-15(14)16/h1-9H,10-11H2,(H2,18,19)/b14-9- |
Clé InChI |
ZJOVHZZXINTRHL-ZROIWOOFSA-N |
SMILES isomérique |
C1C2=CC=CC=C2/C(=C/CC(=O)N)/C3=CC=CC=C3S1 |
SMILES canonique |
C1C2=CC=CC=C2C(=CCC(=O)N)C3=CC=CC=C3S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(5-Bromo-2-furyl)-3-[(tert-butylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365712.png)
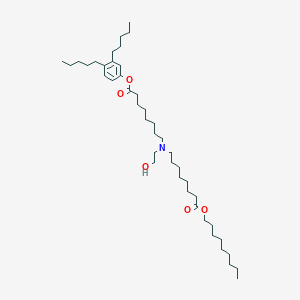

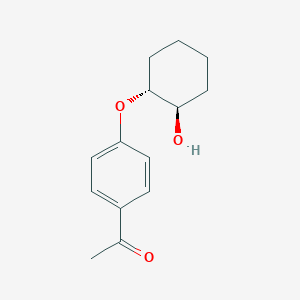
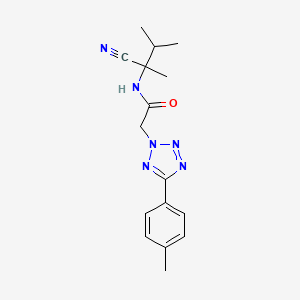
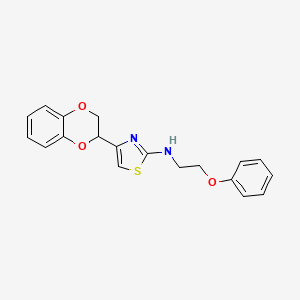
![2-Chloro-4-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether](/img/structure/B13365773.png)
![5,7-dichloro-N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B13365780.png)
![2-Methyl-3-[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13365787.png)
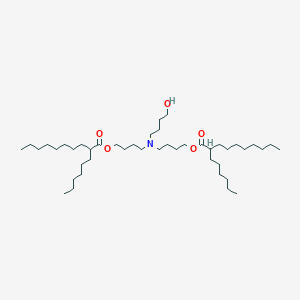
![6-(2-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365796.png)
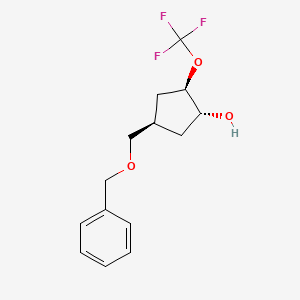
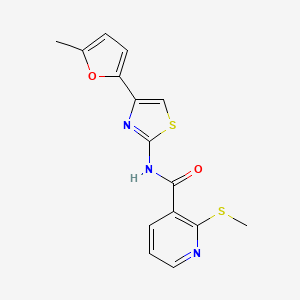
![6-[(2,6-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365814.png)
